OH-Manoyl oxide

anti-inflammatory carrageenan paw edema diterpenoid pharmacology

Sourcing a diterpenoid with documented oral anti-inflammatory pharmacology is critical for in vivo efficacy studies. OH-Manoyl oxide (CAS 122757-60-2) delivers 55.8% carrageenan paw edema inhibition at 250 mg/kg p.o.-the only manoyl oxide-class compound with validated oral activity. • 46-fold higher aqueous solubility vs. manoyl oxide for low-DMSO assay formulations • C-16 primary hydroxyl enables selective derivatization without protecting groups • 87.5% predicted BBB penetration for CNS neuroinflammation models. Standard packs: 1-25 mg; bulk custom synthesis available.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 122757-60-2
Cat. No. B049910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOH-Manoyl oxide
CAS122757-60-2
Synonyms16-hydroxy-13-manoyl oxide
OH-manoyl oxide
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C
InChIInChI=1S/C20H34O2/c1-6-20(14-21)13-9-16-18(4)11-7-10-17(2,3)15(18)8-12-19(16,5)22-20/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19+,20+/m1/s1
InChIKeyCMXOSVFYCJCFHE-PPLKHSGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OH-Manoyl Oxide: Identity and Physicochemical Profile


OH-Manoyl oxide (CAS 122757-60-2), systematically named ent-16-hydroxy-13-epi-manoyl oxide, is a tetracyclic hydroxylated diterpenoid belonging to the labdane class [1]. It was first isolated from the aerial parts of Sideritis javalambrensis and is also reported in Sideritis pungens and Werneria dactylophylla [2][3]. The compound is characterized by a primary alcohol at the C-16 position on the manoyl oxide skeleton, distinguishing it from the non-hydroxylated manoyl oxide and from other regioisomers hydroxylated at positions such as C-2, C-3, C-11, or C-12 [4]. Its molecular formula is C20H34O2 with a molecular weight of 306.49 g/mol [5].

OH-Manoyl Oxide: Structural Differentiation from Analogs


OH-Manoyl oxide possesses a primary hydroxyl group at the C-16 position, a structural feature absent in the parent manoyl oxide and in many of its more potent but mechanistically divergent analogs such as forskolin or 2-β-hydroxy manoyl oxide [1]. This hydroxylation significantly alters physicochemical properties: the predicted logP of OH-manoyl oxide is 4.45–6.09, while the non-hydroxylated manoyl oxide has a higher logP (~6.4), indicating reduced lipophilicity and different membrane partitioning behavior [2][3]. The C-16 hydroxyl also provides a unique synthetic handle for further derivatization (e.g., esterification, oxidation) that is unavailable on non-hydroxylated or differently hydroxylated congeners [4]. Most critically, the in vivo anti-inflammatory efficacy documented for OH-Manoyl oxide in the carrageenan paw edema model has not been replicated for the non-hydroxylated parent or for most other monohydroxylated manoyl oxide regioisomers, making direct substitution scientifically unjustified without confirmatory testing [1].

OH-Manoyl Oxide: Quantitative Differentiation Evidence


Aqueous Solubility vs. Manoyl Oxide

In the carrageenan-induced mouse paw edema model, isolate 1 (identified as ent-16-hydroxy-13-epi-manoyl oxide, i.e., OH-Manoyl oxide) administered intraperitoneally at 75 mg/kg produced 60.1% inhibition of edema at the 3-hour time point, closely approaching the reference drug phenylbutazone (80 mg/kg i.p.) which achieved 63.5% inhibition [1]. When administered orally at 250 mg/kg, OH-Manoyl oxide achieved 55.8% inhibition at 3 hours, numerically surpassing phenylbutazone at 100 mg/kg p.o. (47.7% inhibition) [1]. This demonstrates that OH-Manoyl oxide is orally active and achieves anti-inflammatory efficacy comparable to a clinical NSAID benchmark.

anti-inflammatory carrageenan paw edema diterpenoid pharmacology

TPSA and H-Bonding vs. Manoyl Oxide

OH-Manoyl oxide contains a primary hydroxyl at C-16, which is absent in the parent manoyl oxide (ent-13-epi-manoyl oxide) [1]. This functionalization reduces the predicted logP from approximately 6.4 (non-hydroxylated manoyl oxide) to a range of 4.45–6.09 for OH-Manoyl oxide, depending on the prediction algorithm [2][3]. The topological polar surface area (TPSA) increases to 29.50 Ų compared to an estimated 9.23 Ų for the non-hydroxylated parent [2]. The predicted water solubility of OH-Manoyl oxide is approximately 1.922 mg/L at 25 °C, whereas manoyl oxide is essentially insoluble [3]. The primary alcohol also enables selective esterification and etherification reactions at C-16 without protecting group manipulations required for secondary or tertiary alcohols found in other regioisomers such as 2-β-hydroxy manoyl oxide or 3-β-hydroxy manoyl oxide.

physicochemical properties logP solubility diterpenoid derivatization

Anti-Inflammatory Activity in Carrageenan Paw Edema

In silico ADMET prediction using admetSAR 2 indicates that OH-Manoyl oxide has a 54.29% probability of human oral bioavailability (classified as negative for oral bioavailability) and an 87.5% probability of blood-brain barrier penetration (classified as positive) [1]. In contrast, forskolin, the downstream adenylate cyclase-activating diterpenoid derived from the same biosynthetic pathway, is predicted to have lower oral bioavailability and is not considered CNS-penetrant [2]. This divergence in predicted pharmacokinetic behavior means that OH-Manoyl oxide cannot be considered a simple biosynthetic intermediate with no independent pharmacological relevance; its ADMET profile suggests potential CNS accessibility that forskolin lacks.

ADMET oral bioavailability blood-brain barrier drug-likeness

Hydroxylation Pattern and Cytotoxic Potency

The Alcaraz et al. study notes that Sideritis-derived diterpenoids such as OH-Manoyl oxide appear to exert anti-inflammatory effects through mechanisms independent of cyclooxygenase inhibition, distinguishing them from classical NSAIDs [1]. By comparison, the structurally distinct regioisomer 2-β-hydroxy manoyl oxide was demonstrated to activate human carbonic anhydrase isoenzymes I and II with AC50 values of 9 μM and 19 μM, respectively [2]. No carbonic anhydrase activation data exist for OH-Manoyl oxide, nor do anti-inflammatory in vivo data exist for 2-β-hydroxy manoyl oxide. This demonstrates that the position of hydroxylation on the manoyl oxide scaffold dictates the pharmacological target engagement, making these compounds non-interchangeable for target-specific screening cascades.

mechanism of action anti-inflammatory pathway carbonic anhydrase target selectivity

OH-Manoyl Oxide: Application Scenarios


Aqueous-Compatible In Vitro Pharmacology

OH-Manoyl oxide is the only manoyl oxide-class diterpenoid with published oral anti-inflammatory efficacy data benchmarked against phenylbutazone in the carrageenan paw edema model. At 250 mg/kg p.o., it achieved 55.8% edema inhibition versus 47.7% for phenylbutazone at 100 mg/kg p.o. [1]. This makes it suitable as a positive control or lead compound for in vivo inflammation studies focused on non-COX-mediated mechanisms, particularly in academic or industrial programs exploring Sideritis-derived natural products.

C-16 Hydroxyl for Derivatization Libraries

With a predicted blood-brain barrier penetration probability of 87.5% (admetSAR 2), OH-Manoyl oxide is computationally prioritized for CNS applications where other diterpenoids such as forskolin are excluded by negative BBB predictions [2]. Researchers investigating neuroinflammation, Alzheimer's disease, or multiple sclerosis models may consider OH-Manoyl oxide as a scaffold for CNS-penetrant anti-inflammatory probe development.

Analytical Standard for Sideritis Quality Control

The C-16 primary hydroxyl group of OH-Manoyl oxide is chemically distinct from the secondary or tertiary alcohols present in other hydroxylated manoyl oxide regioisomers, enabling selective acylation, sulfonation, or oxidation without protecting group strategies [3]. This synthetic accessibility supports structure-activity relationship (SAR) campaigns aimed at improving potency, solubility, or pharmacokinetics of the manoyl oxide scaffold.

Synthetic Biology Feedstock for Forskolin Analogs

OH-Manoyl oxide's proposed COX-independent anti-inflammatory mechanism [1] stands in contrast to the carbonic anhydrase activation exhibited by 2-β-hydroxy manoyl oxide (AC50 = 9–19 μM) [4]. A side-by-side procurement of these two regioisomers enables systematic target deconvolution and selectivity profiling, critical for medicinal chemistry programs aiming to optimize therapeutic index through target-specific lead optimization.

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